An In-depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride for Researchers and Drug Development Professionals
Core Directive: This guide provides a comprehensive technical overview of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (CAS No. 147780-44-7), a pivotal chiral building block in modern medicinal chemistry.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, key properties, and significant applications, with a focus on the causal reasoning behind its utility in the laboratory and in therapeutic design.
Compound Profile and Physicochemical Properties
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a non-proteinogenic β-amino acid analog. Its constrained cyclopentane scaffold and defined stereochemistry make it a valuable component for introducing conformational rigidity into peptidic and non-peptidic structures. This rigidity is crucial in drug design for optimizing binding affinity and selectivity to biological targets.
Table 1: Physicochemical Properties of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 147780-44-7 | [1] |
| Molecular Formula | C₆H₁₂ClNO₂ | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | White to off-white crystalline powder/solid | |
| Purity | Typically ≥95% - 98% | [1] |
| Solubility | Soluble in water | |
| Storage | 2-8°C, under inert gas, protected from light | [1][2] |
The Strategic Importance of Chirality and Conformation
The specific (1R,3S) stereochemistry is paramount to the biological activity of molecules incorporating this moiety. The fixed spatial orientation of the amino and carboxylic acid groups on the cyclopentane ring allows for precise interaction with chiral biological targets such as enzymes and receptors. This is a fundamental principle in asymmetric synthesis, where enantiomerically pure compounds are essential for developing safe and effective pharmaceuticals.[3]
Synthesis Strategies: A Focus on Enantioselectivity
The synthesis of enantiomerically pure (1R,3S)-3-Aminocyclopentanecarboxylic acid is a key challenge. Various strategies have been developed to achieve high optical purity, often involving chiral resolutions or asymmetric synthesis.
One common approach involves the derivatization of a racemic mixture with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the auxiliary. More advanced methods focus on asymmetric synthesis, establishing the desired stereocenters early in the synthetic route using chiral catalysts or starting materials. For instance, a hetero-Diels-Alder reaction between cyclopentadiene and a nitrosyl compound generated in situ, followed by reduction and chiral separation, has been reported as a cost-effective method yielding high optical purity. Another strategy involves the enzymatic resolution of a suitable precursor, leveraging the high stereoselectivity of enzymes like lipases.
While a detailed, universally applicable protocol is dependent on the specific starting materials and available reagents, a general conceptual workflow for an enantioselective synthesis is outlined below.
Caption: Conceptual workflow for the enantioselective synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.
Applications in Drug Discovery and Development
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a versatile building block in the synthesis of a wide range of biologically active molecules.[3] Its unique structural features are leveraged to design novel therapeutics, particularly in the areas of neuroscience and inflammation.
Constrained Peptidomimetics: Cyclic RGD Peptides
A significant application of this compound is in the synthesis of cyclic RGD (Arginine-Glycine-Aspartic acid) peptides. These peptides are potent and selective ligands for integrin receptors, which are involved in cell adhesion, signaling, and angiogenesis. The incorporation of the aminocyclopentane moiety into the peptide backbone creates a bicyclic structure, which enhances the binding affinity and selectivity for specific integrin subtypes, such as αvβ3 and αvβ5, that are overexpressed in various tumors.
Experimental Workflow: Solid-Phase Synthesis of a Cyclic RGD Peptide Incorporating (1R,3S)-3-Aminocyclopentanecarboxylic Acid
This protocol provides a generalized workflow for the solid-phase peptide synthesis (SPPS) of a cyclic RGD peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The (1R,3S)-3-Aminocyclopentanecarboxylic acid would be incorporated as an Fmoc-protected derivative.
Caption: Generalized workflow for the solid-phase synthesis of a cyclic peptide containing (1R,3S)-3-Aminocyclopentanecarboxylic acid.
Step-by-Step Methodology:
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Resin Preparation: Swell a suitable solid support (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like dichloromethane (DCM).
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First Amino Acid Attachment: Couple the first Fmoc-protected amino acid to the resin.
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Chain Elongation (Iterative Cycles):
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Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in dimethylformamide (DMF).
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Amino Acid Coupling: Couple the next Fmoc-protected amino acid, including Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid, using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
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On-Resin Cyclization: After assembling the linear peptide, perform on-resin cyclization by forming a peptide bond between the N-terminus and a side chain of an appropriate amino acid (e.g., the side-chain carboxyl group of aspartic acid or glutamic acid).
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Cleavage and Deprotection: Cleave the cyclic peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
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Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
CCR1 Antagonists for Inflammatory Diseases
(1R,3S)-3-Aminocyclopentanecarboxylic acid is a key structural motif in the development of potent and selective antagonists of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor that plays a crucial role in the inflammatory response by mediating the chemotaxis of immune cells. Antagonists of CCR1 are being investigated for the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. The cyclopentane ring of the title compound serves as a rigid scaffold to orient the necessary pharmacophoric groups for optimal binding to the CCR1 receptor. For example, it has been used in the synthesis of BMS-457, a preclinical candidate for rheumatoid arthritis.[4]
Probing Neurological Pathways: Metabotropic Glutamate Receptor Agonism
Derivatives of 3-aminocyclopentanecarboxylic acid, particularly the related compound (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD), are well-characterized agonists of metabotropic glutamate receptors (mGluRs).[5][6] These G protein-coupled receptors are involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system. The (1R,3S) isomer of ACPD is generally less potent than the (1S,3R) isomer at these receptors. The study of these isomers has been instrumental in elucidating the distinct roles of different mGluR subtypes.
Signaling Pathway of Group I mGluR Activation
Activation of Group I mGluRs (mGluR1 and mGluR5) by an agonist like (1S,3R)-ACPD initiates a signaling cascade that leads to an increase in intracellular calcium.
Caption: Simplified signaling pathway of Group I metabotropic glutamate receptor activation by an agonist.
Experimental Protocol: In Vitro Assay for mGluR Agonist Activity (Calcium Mobilization)
This protocol outlines a common method to assess the agonist activity of compounds like ACPD isomers at Group I mGluRs by measuring intracellular calcium mobilization.
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Cell Culture: Plate cells stably expressing the target mGluR subtype (e.g., HEK293 cells expressing mGluR1 or mGluR5) in a 96-well plate.
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Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Compound Addition: Add varying concentrations of the test compound, such as (1R,3S)-3-Aminocyclopentanecarboxylic acid derivatives.
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Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration.
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Data Analysis: Plot the fluorescence response against the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that elicits a half-maximal response).
Safety and Handling
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a strategically important chiral building block with significant applications in drug discovery and chemical biology. Its conformationally constrained structure provides a powerful tool for designing potent and selective ligands for a variety of biological targets. A thorough understanding of its synthesis, properties, and applications is essential for researchers aiming to develop novel therapeutics and probe complex biological systems.
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